1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde

GABAA receptor ligands medicinal chemistry patent intermediates

Researchers synthesizing GABAA receptor ligands per US 7,030,144 B2 require the 5-methyl isomer specifically-the 4-methyl isomer (CAS 624746-77-6) yields a different regioisomeric series with distinct pharmacology. This compound delivers: • Precise 1-ethyl-5-methyl substitution for patent-defined synthetic routes • Enhanced C-2 aldehyde electrophilicity for efficient Schiff base/hydrazone condensation • CNS-optimized profile: XLogP3 0.5, TPSA 34.9 Ų, zero HBD • 97% purity ensures reliable stoichiometry for scale-up • GHS-compliant SDS with H302/H315/H319/H335 documentation supporting EHS review.

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 624746-78-7
Cat. No. B1322678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-5-methyl-1H-imidazole-2-carbaldehyde
CAS624746-78-7
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCCN1C(=CN=C1C=O)C
InChIInChI=1S/C7H10N2O/c1-3-9-6(2)4-8-7(9)5-10/h4-5H,3H2,1-2H3
InChIKeyZBJQMXMAUUUSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Structural & Procurement Overview


1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde (CAS 624746-78-7) is a heterocyclic organic compound belonging to the imidazole-2-carbaldehyde family, characterized by an imidazole core bearing ethyl at N-1, methyl at C-5, and a formyl group at C-2 [1]. With a molecular formula of C7H10N2O and a molecular weight of 138.17 g/mol, it serves as a versatile synthetic building block in medicinal chemistry, most notably documented as a key intermediate in the synthesis of substituted imidazole-based GABAA receptor ligands [2]. The compound's precise substitution pattern—differing from its positional isomer 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde (CAS 624746-77-6) by the placement of the methyl group on the imidazole ring—is critical to its reactivity profile and downstream biological applications.

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Substitution Failure & Methyl Position


Within the family of 1-ethyl-imidazole-2-carbaldehydes, methyl placement on the imidazole ring is not a trivial structural nuance. The 5-methyl isomer (target compound) and the 4-methyl isomer (CAS 624746-77-6) yield chemically distinct intermediates that diverge in downstream synthetic pathways, as explicitly demonstrated in GABAA receptor ligand patents where both isomers are described separately and are not interchangeable [1]. Furthermore, the 2-carbaldehyde position (target compound) exhibits markedly different electrophilic reactivity and hydrogen-bonding capacity compared to the 4-carbaldehyde regioisomer (CAS 874278-94-1), directly impacting condensation reaction kinetics with amines and hydrazides employed in Schiff base and hydrazone library synthesis [2]. Generic substitution with the des-methyl analog (CAS 111851-98-0) or the N-unsubstituted analog (CAS 113825-16-4) alters both the lipophilicity (XLogP3 shift of approximately 0.2 units) and hydrogen-bond donor count (0 vs. 1), which can critically affect molecular recognition and solubility profiles in medicinal chemistry campaigns [3].

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Quantitative Differentiation vs. Closest Analogs


GABAA Receptor Ligand Intermediates: 5-Methyl vs. 4-Methyl Isomer Patent Claims

In US Patent 7,030,144 B2, 1-ethyl-5-methylimidazole-2-carbaldehyde (target) and its positional isomer 1-ethyl-4-methylimidazole-2-carbaldehyde (CAS 624746-77-6) are each separately listed as synthetic intermediates with distinct Chemical Abstracts entries, confirming that the methyl position is not interchangeable in the synthetic route to GABAA ligands [1]. Both are described at parity of description count (3 descriptions each), indicating comparable utility within the patent, but they lead to structurally distinct final compounds.

GABAA receptor ligands medicinal chemistry patent intermediates

Physicochemical Properties vs. N-Unsubstituted Analog

The target compound (N-ethyl, N-methyl disubstituted) exhibits an XLogP3 of 0.5, a topological polar surface area (TPSA) of 34.9 Ų, and a hydrogen-bond donor count of 0 . In contrast, the N-unsubstituted analog 5-methyl-1H-imidazole-2-carbaldehyde (CAS 113825-16-4) has an XLogP3 of 0.3, a TPSA of 45.8 Ų, and a hydrogen-bond donor count of 1 [1]. These differences, though individually modest, cumulatively represent a significant shift in predicted membrane permeability and solubility class.

Lipophilicity drug-likeness physicochemical properties

GHS Hazard Profile Differentiation vs. Analog Baseline

The target compound carries a defined GHS07 hazard classification (Signal Word: Warning) with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This is a more granular and actionable safety profile compared to many imidazole-2-carbaldehyde analogs for which only generic hazard classifications or no SDS data are readily available from reputable suppliers.

safety GHS classification laboratory handling

Aldehyde Reactivity: 2-Carbaldehyde vs. 4-Carbaldehyde Regioisomer

The aldehyde group at the C-2 position of the imidazole ring is directly conjugated with the ring nitrogen atoms, rendering it more electrophilic and susceptible to nucleophilic attack compared to the C-4 aldehyde regioisomer (CAS 874278-94-1), where the formyl group is positioned on a carbon atom bearing only one adjacent ring nitrogen [1]. This electronic distinction is well-documented in imidazole carbaldehyde chemistry and translates into differential reaction rates in Schiff base condensation and hydrazone formation, which are the primary derivatization pathways for these building blocks [2].

aldehyde reactivity Schiff base formation regioselectivity

Purity Benchmarking and ISO Quality Compliance

The target compound is consistently offered at ≥97% purity by multiple independent suppliers including BOC Sciences, MolCore, and Leyan, with MolCore explicitly stating ISO certification compliance for pharmaceutical R&D and QC applications [REFS-1, REFS-2]. The positional isomer 1-ethyl-4-methyl-1H-imidazole-2-carbaldehyde (CAS 624746-77-6) is also available at 97% purity, but the 4-carbaldehyde regioisomer (CAS 874278-94-1) is listed at only 95%+ purity, with AKSci specifying a minimum of 95% .

purity quality control procurement specification

1-Ethyl-5-methyl-1H-imidazole-2-carbaldehyde: Research & Industrial Application Scenarios


GABAA Receptor Ligand Synthesis: Position-Specific Intermediate

Procure this compound when the synthetic target is a GABAA receptor ligand with a 1-ethyl-5-methylimidazole core, as documented in US Patent 7,030,144 B2. The 5-methyl positional isomer is required for the specific synthetic route to compounds such as 2-[1-[(1-ethyl-5-methyl-4-pyridin-2-ylimidazol-2-yl)methyl]imidazol-2-yl]-6-fluoropyridine; the 4-methyl isomer will yield a different regioisomeric product series with distinct pharmacological profiles . This scenario is directly supported by the patent's separate description of both isomers without any evidence of interchangeability.

Schiff Base & Hydrazone Library Synthesis: Electrophilic Aldehyde

Select this compound when the goal is efficient condensation with primary amines or hydrazides to generate imidazole-hydrazone or Schiff base libraries for anticancer and carbonic anhydrase inhibition screening. The 2-carbaldehyde position, being conjugated with both imidazole nitrogen atoms, provides enhanced electrophilicity compared to the 4-carbaldehyde regioisomer, as supported by the extensive literature precedent for imidazole-2-carbaldehyde-derived hydrazones exhibiting nanomolar-range hCA I/II inhibition . The 97% purity specification further ensures that aldehyde content is reliably high for quantitative condensation reactions.

CNS Lead Optimization: Favorable BBB Penetration Profile

Choose this compound as a scaffold when the medicinal chemistry objective includes CNS penetration, based on its computed physicochemical profile: XLogP3 of 0.5, TPSA of 34.9 Ų, and zero hydrogen-bond donors . Compared to the N-unsubstituted analog 5-methyl-1H-imidazole-2-carbaldehyde (TPSA 45.8 Ų, 1 HBD), these parameters are more closely aligned with established CNS drug-likeness criteria (TPSA < 60–70 Ų; HBD ≤ 1) and reduce the risk of P-glycoprotein efflux [1].

GHS-Compliant Scale-Up: Actionable Hazard Documentation

For process chemistry groups scaling reactions beyond the milligram level, this compound offers a GHS-compliant hazard profile with four explicit H-statements (H302, H315, H319, H335) and fifteen P-statements documented in supplier SDS . This level of documentation supports institutional Environmental Health & Safety (EHS) review and OSHA/GHS-compliant laboratory operations, whereas many structurally analogous imidazole carbaldehydes lack comparable SDS granularity from reputable Western suppliers, introducing compliance gaps during internal safety auditing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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